molecular formula C12H10Cl2F3NO3 B2737583 Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate CAS No. 317843-85-9

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Cat. No. B2737583
CAS RN: 317843-85-9
M. Wt: 344.11
InChI Key: RRQBMZDUGIMAAU-UHFFFAOYSA-N
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Description

Ethyl (3-chlorobenzoyl)acetate is a compound with the linear formula ClC6H4COCH2CO2C2H5 . It’s an organic building block involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate” are not available, Ethyl (3-chlorobenzoyl)acetate is involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl (3-chlorobenzoyl)acetate consists of an ethyl ester group attached to a 3-chlorobenzoyl group . The exact structure of “Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate” is not available.


Chemical Reactions Analysis

Ethyl (3-chlorobenzoyl)acetate is a reagent involved in various chemical reactions such as oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives .


Physical And Chemical Properties Analysis

Ethyl (3-chlorobenzoyl)acetate has a molecular weight of 226.66, a refractive index of 1.5460, a boiling point of 257-258 °C, and a density of 1.213 g/mL at 25 °C .

Scientific Research Applications

1. Spectroscopic and Diffractometric Studies

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate has been studied using spectroscopic and diffractometric techniques to characterize its polymorphic forms. These techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), help in understanding the subtle structural differences between polymorphic forms, which is crucial for the analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).

2. Analysis of Amino Acid Enantiomers

In the field of chromatography, derivatives of this compound have been used for the rapid separation of enantiomeric isomers of amino acids. By converting amino acids into N(O)-alkoxycarbonyl alkyl esters, researchers can achieve almost complete separation of all enantiomeric pairs, except for Pro, within a short time. This application is significant in enantiomer separation rather than quantitative analysis (Abe et al., 1996).

3. Characterization in Mass Spectrometry

In mass spectrometry, the compound is utilized for the formation of n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters. These derivatives produce strong peaks representative of molecular ions in both positive and negative chemical ionization modes, enhancing sensitivity of detection. This application is vital in the structural characterization of proteins and amino acids (Vatankhah & Moini, 1994).

4. Synthesis and Antimicrobial Activity

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate is also involved in the synthesis of various chemical compounds. For instance, it aids in the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. These compounds, synthesized using a simple, thermally efficient, and solvent-free process, have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).

5. Improvement in Battery Performance

This compound finds application in improving the performance of lithium-ion batteries. Specifically, Ethyl 3,3,3-trifluoropropanoate, a derivative, has been used as an additive to enhance the cycling performance of LiMn2O4 cathodes at elevated temperatures. It extends the life of the battery cell, inhibits HF-induced erosion of the electrode, and reduces interfacial impedance (Huang et al., 2016).

Safety and Hazards

Ethyl (3-chlorobenzoyl)acetate is classified as a combustible liquid. It’s recommended to avoid breathing vapors, mist, or gas and to use personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F3NO3/c1-2-21-10(20)11(14,12(15,16)17)18-9(19)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQBMZDUGIMAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

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